molecular formula C12H9NOS B8626021 6-Phenylsulfanyl-pyridine-3-carbaldehyde

6-Phenylsulfanyl-pyridine-3-carbaldehyde

Cat. No.: B8626021
M. Wt: 215.27 g/mol
InChI Key: PZTNXOIFMPCOKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Phenylsulfanyl-pyridine-3-carbaldehyde is a pyridine-based compound featuring a phenylsulfanyl (C₆H₅S-) substituent at the 6-position and a carbaldehyde (-CHO) group at the 3-position of the pyridine ring. This structure imparts unique electronic and steric properties, making it a versatile intermediate in organic synthesis and medicinal chemistry. The phenylsulfanyl group enhances electron density at the pyridine ring via resonance, while the aldehyde functionality offers reactivity for nucleophilic additions or condensations. Applications include its use as a precursor for pharmaceuticals, ligands for metal complexes, or building blocks for heterocyclic frameworks .

Properties

Molecular Formula

C12H9NOS

Molecular Weight

215.27 g/mol

IUPAC Name

6-phenylsulfanylpyridine-3-carbaldehyde

InChI

InChI=1S/C12H9NOS/c14-9-10-6-7-12(13-8-10)15-11-4-2-1-3-5-11/h1-9H

InChI Key

PZTNXOIFMPCOKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=NC=C(C=C2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 6-Phenylsulfanyl-pyridine-3-carbaldehyde, the following structurally related pyridine-3-carbaldehyde derivatives are analyzed:

Substituent Effects on Electronic Properties
Compound Name Substituent at 6-Position Electronic Effect on Pyridine Ring Reactivity of Aldehyde Group
This compound C₆H₅S- Electron-donating (resonance) Moderate nucleophilic activity
6-(3-Trifluoromethylphenyl)pyridine-3-carbaldehyde CF₃C₆H₄- Electron-withdrawing (inductive) Enhanced electrophilicity
6-[2-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde CF₃O-C₆H₄- Electron-withdrawing (inductive) High electrophilicity

Key Findings :

  • The phenylsulfanyl group in This compound stabilizes the pyridine ring via resonance, contrasting with the electron-withdrawing effects of trifluoromethyl (CF₃) or trifluoromethoxy (CF₃O) groups in analogs .
  • The aldehyde group in the trifluoromethyl-substituted derivatives exhibits higher electrophilicity due to reduced electron density at the pyridine ring, favoring reactions like Schiff base formation .

Comparison with 2-Formylpyridine Thiosemicarbazone () :

  • 2-Formylpyridine thiosemicarbazone features a thiosemicarbazone (-NH-CS-NH₂) group instead of a phenylsulfanyl substituent. This structural difference enables strong metal coordination (e.g., Fe²⁺/³⁺, Cu²⁺), forming stable complexes with antitumor activity .
  • In contrast, This compound lacks the thiosemicarbazone moiety, limiting its direct metal-binding capacity. However, the sulfur atom in the phenylsulfanyl group may weakly coordinate to soft metals (e.g., Pd, Pt) in catalytic applications .

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